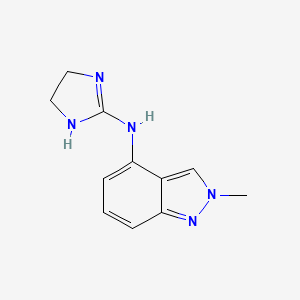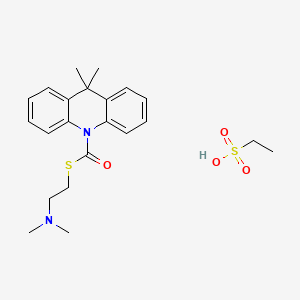
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)ethyl) ester, monoethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)ethyl) ester, monoethanesulfonate is a Drug / Therapeutic Agent.
Applications De Recherche Scientifique
Chemiluminescence Properties
Chemiluminogenic Properties in Organic Environments : Aryl esters of 9-carboxy-10-methylacridinium acid, including derivatives of 10(9H)-Acridinecarbothioic acid, have been studied for their chemiluminescent (CL) properties. These compounds demonstrate strong dependence on solvent parameters and base concentrations, influencing their CL efficiency. This research suggests their potential use in new chemiluminescence systems (Krzymiński et al., 2010).
Development of Luminescent Acridinium Ester Derivatives : A novel synthesis method for acridinium esters with enhanced luminescent properties was developed. This includes derivatives of the compound , which shows potential for use in luminescent applications (Sato, 1996).
Molecular Structure Analysis
- X-ray Crystallography of Anticancer Agents : Derivatives of 9-aminoacridine-4-carboxamide, closely related to 10(9H)-Acridinecarbothioic acid, were analyzed using X-ray crystallography. This study provided insights into the conformational flexibility of these compounds, which are of interest as potential anti-cancer agents (Hudson et al., 1987).
Chemiluminescent Labeling and Detection
Nucleic Acid Target Detection : Acridinium esters, including 10(9H)-Acridinecarbothioic acid derivatives, have been used as labels in nucleic acid probe-based systems. Their chemiluminescent properties allow for sensitive detection and quantitation of multiple nucleic acid targets in homogeneous assay formats (Nelson et al., 1996).
Efficient Chemiluminogenic Systems : The study on 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulfonates, structurally related to the compound , explored their potential as chemiluminescence labels in ultra-sensitive analyses. This research highlighted the importance of substituents in enhancing chemiluminescent properties (Zadykowicz et al., 2016).
Propriétés
Numéro CAS |
38044-68-7 |
|---|---|
Nom du produit |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)ethyl) ester, monoethanesulfonate |
Formule moléculaire |
C22H30N2O4S2 |
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
S-[2-(dimethylamino)ethyl] 9,9-dimethylacridine-10-carbothioate;ethanesulfonic acid |
InChI |
InChI=1S/C20H24N2OS.C2H6O3S/c1-20(2)15-9-5-7-11-17(15)22(18-12-8-6-10-16(18)20)19(23)24-14-13-21(3)4;1-2-6(3,4)5/h5-12H,13-14H2,1-4H3;2H2,1H3,(H,3,4,5) |
Clé InChI |
MAKMEJFMDVCROW-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)O.CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)C)C |
SMILES canonique |
CCS(=O)(=O)O.CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)C)C |
Apparence |
Solid powder |
Autres numéros CAS |
38044-68-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)ethyl) ester, monoethanesulfonate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



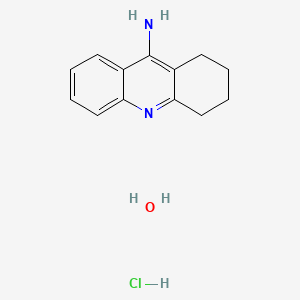
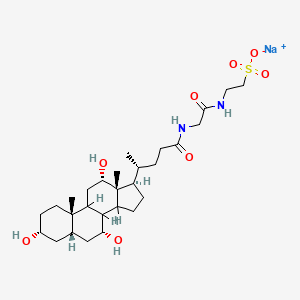
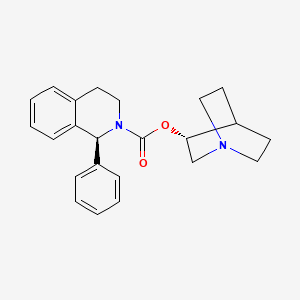
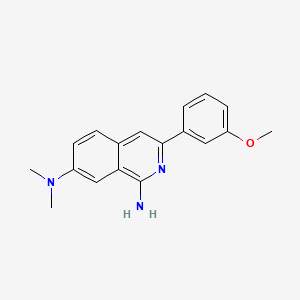
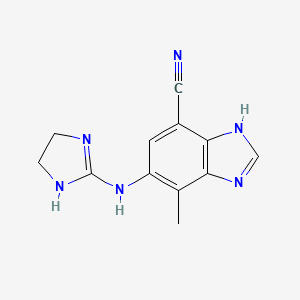
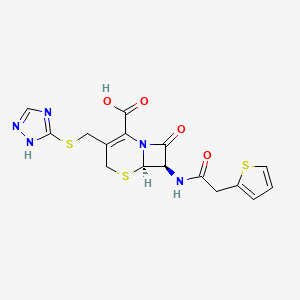
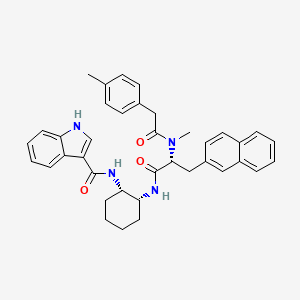
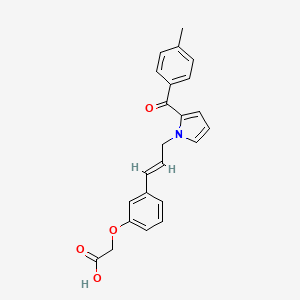
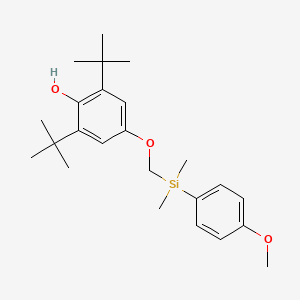
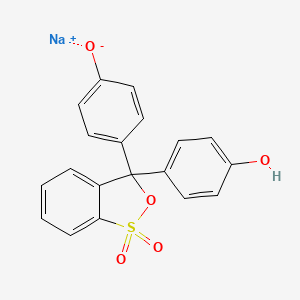
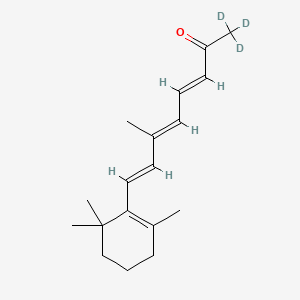
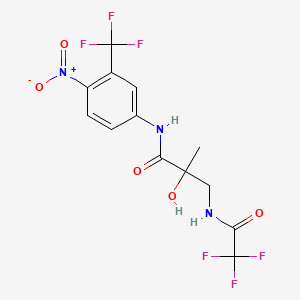
![N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide](/img/structure/B1663841.png)
